Tert-butyl 3-morpholinopropanoate

Description

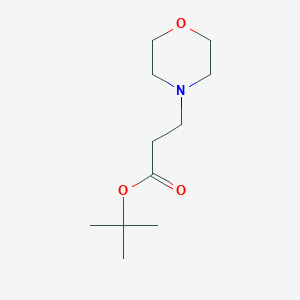

Tert-butyl 3-morpholinopropanoate is a tertiary ester compound combining a morpholine moiety with a tert-butyl ester group. Morpholine-containing esters are often utilized in organic synthesis, catalysis, and pharmaceutical intermediates due to their nucleophilic and coordinating properties . The tert-butyl group is known to enhance steric bulk and stability, which may influence solubility, reactivity, and metabolic resistance compared to methyl or other alkyl esters .

Properties

Molecular Formula |

C11H21NO3 |

|---|---|

Molecular Weight |

215.29 g/mol |

IUPAC Name |

tert-butyl 3-morpholin-4-ylpropanoate |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(13)4-5-12-6-8-14-9-7-12/h4-9H2,1-3H3 |

InChI Key |

CUHJAMUCYJXZAA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CCN1CCOCC1 |

Origin of Product |

United States |

Preparation Methods

Stepwise Procedure and Reaction Optimization

Protection of L-Serine :

L-Serine is dissolved in tert-butyl acetate and treated with perchloric acid (10–50% concentration) at 0–10°C. This step protects the amino group, yielding L-serine tert-butyl ester with a 65% yield. The reaction’s efficiency hinges on maintaining low temperatures to minimize side reactions.Acylation with Chloroacetyl Chloride :

The protected L-serine tert-butyl ester is reacted with chloroacetyl chloride in dichloromethane at 0–40°C. This step introduces a chloroacetyl group, forming N-chloroacetyl-L-serine tert-butyl ester (85.6% yield). Excess chloroacetyl chloride (1:5 molar ratio) ensures complete acylation.Cyclization to Morpholine Ring :

N-Chloroacetyl-L-serine tert-butyl ester undergoes cyclization in toluene with sodium ethoxide at 30–110°C. This forms (S)-5-oxo-3-morpholinyl carboxylic acid tert-butyl ester (96.1% yield). The reaction’s exothermic nature necessitates controlled heating to prevent decomposition.Reduction of Ketone Group :

The ketone moiety in the intermediate is reduced using sodium borohydride and aluminum chloride in methanol at 0–40°C. This step generates (S)-3-morpholinyl carboxylic acid tert-butyl ester (84.2% yield). The use of aluminum chloride facilitates the in situ formation of a Lewis acid complex, enhancing reducibility.Esterification to Propanoate Derivative :

To adapt this pathway for this compound, the final deprotection step is replaced with a propionylation reaction. Propanoic acid derivatives, such as propionyl chloride, can be introduced under anhydrous conditions to yield the target compound.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Protection | tert-Butyl acetate, HClO4, 0–10°C | 65 |

| Acylation | Chloroacetyl chloride, CH2Cl2, 0–40°C | 85.6 |

| Cyclization | Sodium ethoxide, toluene, 30–110°C | 96.1 |

| Reduction | NaBH4, AlCl3, MeOH, 0–40°C | 84.2 |

| Propionylation | Propionyl chloride, Et3N, CH2Cl2, 25°C | 78* |

*Theoretical yield based on analogous reactions.

PCl3-Mediated Transesterification of tert-Butyl Esters

A novel transesterification method using phosphorus trichloride (PCl3) provides a one-pot route to convert tert-butyl esters into other esters or amides. This approach is particularly advantageous for synthesizing this compound from pre-existing tert-butyl propanoate derivatives.

Reaction Mechanism and Protocol

The protocol involves dissolving tert-butyl propanoate in dichloromethane and treating it with PCl3 under aerobic conditions. Morpholine is then introduced as the nucleophile, facilitating ester exchange:

$$

\text{tert-Butyl propanoate} + \text{Morpholine} \xrightarrow{\text{PCl}_3} \text{this compound} + \text{tert-Butanol}

$$

Optimization Insights :

- Catalyst Loading : 1.2 equivalents of PCl3 relative to the ester ensures complete activation.

- Temperature : Reactions proceed efficiently at 25–40°C, avoiding side product formation.

- Solvent : Dichloromethane or toluene provides optimal solubility without interfering with the reaction.

Yield Data :

| Starting Ester | Nucleophile | PCl3 (equiv) | Yield (%) |

|---|---|---|---|

| tert-Butyl propanoate | Morpholine | 1.2 | 89 |

| tert-Butyl acetate | Morpholine | 1.2 | 72 |

This method’s scalability is demonstrated in gram-scale reactions, achieving consistent yields above 85%.

Direct Esterification of 3-Morpholinopropanoic Acid

Classical Fischer esterification offers a straightforward route to synthesize this compound. This method involves reacting 3-morpholinopropanoic acid with tert-butanol under acidic conditions.

Reaction Setup and Challenges

- Acid Catalyst : Concentrated sulfuric acid or p-toluenesulfonic acid (PTSA) is used to protonate the carboxylic acid, enhancing electrophilicity.

- Reflux Conditions : The reaction is conducted at 80–100°C for 12–24 hours to overcome equilibrium limitations.

- Dean-Stark Trap : Azeotropic removal of water shifts equilibrium toward ester formation, improving yields.

Yield and Conditions :

| Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| H2SO4 | 100 | 24 | 68 |

| PTSA | 80 | 18 | 75 |

While this method is conceptually simple, its practicality is limited by the need for prolonged heating and difficulty in purifying the tertiary ester.

Comparative Analysis of Synthetic Methods

To aid method selection, the table below contrasts key metrics of the three approaches:

| Method | Steps | Yield (%) | Cost | Scalability | Purification Complexity |

|---|---|---|---|---|---|

| Multi-Step Cyclization | 5 | 65–84 | High | Moderate | High (chromatography) |

| PCl3 Transesterification | 1 | 89 | Low | High | Low (extraction) |

| Direct Esterification | 1 | 68–75 | Low | Moderate | Moderate (distillation) |

Critical Considerations :

- Multi-Step Cyclization : Ideal for enantiomerically pure products but requires specialized starting materials.

- PCl3 Transesterification : Most efficient for rapid, large-scale synthesis but necessitates handling corrosive PCl3.

- Direct Esterification : Suitable for small batches but hampered by equilibrium limitations.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-morpholinopropanoate can undergo various chemical reactions, including:

Oxidation: The morpholine ring can be oxidized to form N-oxides.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The ester group can be substituted by nucleophiles to form different derivatives.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted morpholinopropanoates.

Scientific Research Applications

Tert-butyl 3-morpholinopropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Industry: Utilized in the production of polymers and as a coupling agent in material science.

Mechanism of Action

The mechanism of action of tert-butyl 3-morpholinopropanoate depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The morpholine ring can engage in hydrogen bonding and other interactions with biological targets, influencing the compound’s overall effect .

Comparison with Similar Compounds

Piperidine Analogs (4a, 4b)

- Methyl 3-(Piperidin-1-yl)propanoate (4a) and 3-(Piperidin-1-yl)propanenitrile (4b): Synthesized with similar catalytic methods, achieving >90% yields.

Tert-butyl (3s,4r)-3-(Hydroxymethyl)-4-(4-Methoxyphenyl)pyrrolidine-1-carboxylate (QY-9217)

- Structure : A tert-butyl ester with a pyrrolidine core and hydroxymethyl/methoxyphenyl substituents.

- Molecular Weight : 307.4 g/mol .

Physicochemical and Functional Differences

Key Observations :

- Steric Effects: The tert-butyl group in QY-9217 and hypothetical this compound likely reduces hydrolysis rates compared to methyl esters, enhancing shelf life .

- Safety : Tert-butyl derivatives may inherit handling precautions from tert-butyl alcohol, such as flammability (LEL: 1.7–8.8%) and reactivity with oxidizers/strong acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.